molecular formula C17H23N3O4S B6967553 3-[3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid

3-[3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid

Cat. No.: B6967553
M. Wt: 365.4 g/mol
InChI Key: PRLRUYWONWWQKR-UHFFFAOYSA-N
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Description

3-[3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid is an organic compound that features a complex structure with a pyrazole ring, a sulfonyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of acetylacetone and hydrazine.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a propanoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by other functional groups.

Scientific Research Applications

3-[3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may also interact with enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid is unique due to its combination of a pyrazole ring, sulfonyl group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[3-[(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-5-20-13(3)17(12(2)18-20)25(23,24)19(4)15-8-6-7-14(11-15)9-10-16(21)22/h6-8,11H,5,9-10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLRUYWONWWQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)C2=CC=CC(=C2)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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